
Dimethyl 2,2-dibromodecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2-dibromodecanedioate is an organic compound with the molecular formula C12H20Br2O4 It is a dibromo derivative of decanedioic acid dimethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-dibromodecanedioate can be synthesized through the bromination of dimethyl decanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2-positions of the decanedioate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2-dibromodecanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form dimethyl decanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of dimethyl decanedioate.
Elimination: Formation of alkenes with varying degrees of unsaturation.
Applications De Recherche Scientifique
Dimethyl 2,2-dibromodecanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a building block for pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of dimethyl 2,2-dibromodecanedioate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound reactive towards nucleophilic substitution. The ester groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,2-dibromomalonate: Another dibromo ester with similar reactivity but different chain length.
Dimethyl 2,6-dibromoheptanedioate: A shorter-chain analog with similar bromination patterns.
Dimethyl 2,2-dibromopropanedioate: A smaller molecule with similar functional groups.
Uniqueness
Dimethyl 2,2-dibromodecanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications in material science and organic synthesis where longer carbon chains are advantageous.
Propriétés
Numéro CAS |
88033-42-5 |
|---|---|
Formule moléculaire |
C12H20Br2O4 |
Poids moléculaire |
388.09 g/mol |
Nom IUPAC |
dimethyl 2,2-dibromodecanedioate |
InChI |
InChI=1S/C12H20Br2O4/c1-17-10(15)8-6-4-3-5-7-9-12(13,14)11(16)18-2/h3-9H2,1-2H3 |
Clé InChI |
VMLBJEPIOCKYBV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCC(C(=O)OC)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
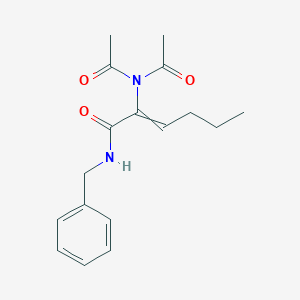


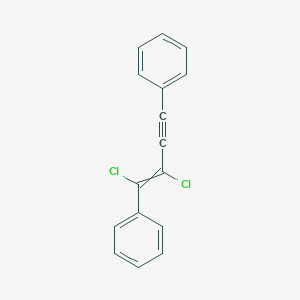
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
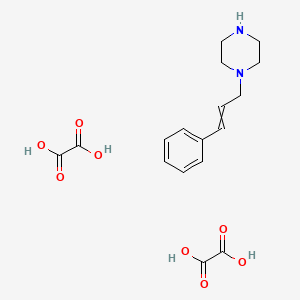

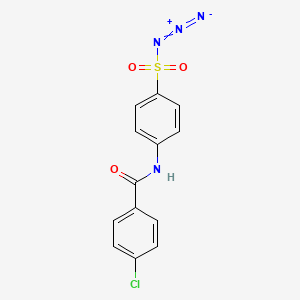

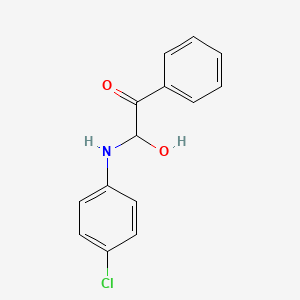
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)
